molecular formula C13H13NO3S B1391964 Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate CAS No. 1187163-54-7

Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate

Cat. No. B1391964
M. Wt: 263.31 g/mol
InChI Key: ITJKFPBRWXEUHH-UHFFFAOYSA-N
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Description

Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate is a chemical compound used in scientific research. It has a molecular weight of 263.32 . The IUPAC name for this compound is ethyl 5-(6-methoxy-2-pyridinyl)-2-thiophenecarboxylate .


Synthesis Analysis

The synthesis of thiophene derivatives, such as Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate is 1S/C13H13NO3S/c1-3-17-13(15)11-8-7-10(18-11)9-5-4-6-12(14-9)16-2/h4-8H,3H2,1-2H3 . This compound has a linear formula of C13H13NO3S .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antibacterial and antifungal properties, alongside noteworthy antioxidant potential, indicating their potential use in developing antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Characterization and Theoretical Studies

  • The synthesis and characterization of similar compounds, including their theoretical data (e.g., Density Functional Theory calculations), suggest the importance of these substances in material science and chemistry (Sarac, 2020).

Anti-Proliferative Activity

  • Derivatives of thiophene, such as 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, have shown pronounced anti-proliferative activity in specific tumor cell types, demonstrating their potential in cancer therapy (Thomas et al., 2017).

Synthesis for Biological Activities

  • Novel thiophene and benzothiophene derivatives, including those similar to Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate, were synthesized and evaluated as anti-cancer agents. Some of these compounds showed high activity against several tumor cell lines, highlighting their potential in the development of new anticancer drugs (Mohareb et al., 2016).

Docking Studies and Antimicrobial Evaluation

  • Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives exhibited significant antimicrobial activity, as proven by docking studies and evaluations, suggesting their use in antimicrobial drug development (Spoorthy et al., 2021).

properties

IUPAC Name

ethyl 5-(6-methoxypyridin-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-7-10(18-11)9-5-4-6-12(14-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJKFPBRWXEUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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